An In-depth Technical Guide to 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
An In-depth Technical Guide to 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, also known by its CAS Number 83732-72-3 and common name HC Blue No. 7, is a substituted pyridine derivative.[1][2] While its primary established application is in the cosmetics industry as a component in hair dye formulations, its chemical structure, featuring a diaminopyridine core, suggests potential for broader applications in biomedical research and drug discovery.[1][3] The diamino- and methoxy- substitutions on the pyridine ring present functional groups that could interact with various biological targets. This technical guide provides a comprehensive overview of the known basic properties of this compound, detailed experimental protocols for its synthesis and analysis, and explores its potential as a modulator of kinase signaling pathways based on the activities of structurally related molecules.
Core Properties
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is a fine, grey-violet powder.[3] As a dihydrochloride salt, it exhibits enhanced solubility and stability.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | [1] |
| Common Name | HC Blue No. 7 | [1] |
| CAS Number | 83732-72-3 | [1] |
| Molecular Formula | C₇H₁₁N₃O·2HCl | [1][3] |
| Molecular Weight | 226.10 g/mol | [1] |
| Appearance | Fine grey-violet powder | [3] |
| Melting Point | 201-204 °C (with decomposition) | |
| Boiling Point | 313.5°C at 760 mmHg | [4] |
| Flash Point | 143.4°C | [4] |
| Solubility | Soluble in water, slightly soluble in alcohol. | |
| UV-Vis λmax | 241 nm and 314 nm | [3] |
| pKa | 3.80 (+/- 1) at 25°C (of free base) | [3] |
Toxicological Profile
The acute toxicity of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride has been evaluated in rodent studies. The median lethal dose (LD50) has been reported to be between 650 to 813 mg/kg.[3] It has also been noted to potentially cause allergic skin reactions in sensitive individuals.[3]
Experimental Protocols
This section details the methodologies for the synthesis and analysis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride.
Synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride
A common synthetic route involves the sequential functionalization of a pyridine core. A validated method proceeds as follows:
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Amine Protection and Substitution: 2-chloro-3-nitropyridine is reacted with 2-methoxyethylamine in anhydrous dioxane under reflux. This is followed by the removal of triethylamine hydrochloride.[2]
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Reduction and Salt Formation: The resulting intermediate undergoes reduction of the nitro group to an amine. Subsequent treatment with hydrochloric acid (e.g., 4 M in dioxane) leads to the formation of the dihydrochloride salt, yielding the final product.[2]
Analytical Methods
A standard HPLC method for the analysis of purity of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride can be performed using a C18 column with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid, with UV detection at its λmax of 241 nm or 314 nm.[3][4]
For structural elucidation, ¹H and ¹³C NMR spectra can be acquired. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. Characteristic proton NMR signals for the methylamino group are expected around 2.8 to 3.0 ppm as a singlet.[3]
Mass spectrometry can be used to confirm the molecular weight and to study fragmentation patterns. The molecular ion peak for the dihydrochloride is expected at a mass-to-charge ratio (m/z) of 226.[3] Sequential loss of HCl can be observed as fragment ions at m/z 190 and 154.[3]
Potential Biological Activity and Signaling Pathways
While the biological activity of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride has been primarily investigated in the context of its use in cosmetics, its core structure, a substituted diaminopyridine, is a recognized pharmacophore in drug discovery.
Kinase Inhibition
The diaminopyridine and diaminopyrimidine scaffolds are known to be effective hinge-binding motifs in a variety of protein kinase inhibitors. These structures can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. Several inhibitors of cyclin-dependent kinases (CDKs) and other kinases incorporate these scaffolds. Given this, it is plausible that 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride could exhibit inhibitory activity against one or more protein kinases.
Below is a diagram illustrating a hypothetical signaling pathway where this compound could act as a kinase inhibitor.
Ion Channel Modulation
Derivatives of diaminopyridine are also known to modulate the activity of ion channels, particularly potassium channels. By blocking these channels, they can alter cellular excitability. This mechanism is relevant in various physiological processes, and compounds with such activity have therapeutic applications.
Experimental Workflows for Drug Discovery
For researchers interested in exploring the therapeutic potential of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, a logical experimental workflow is proposed below.
This workflow outlines the key stages from initial compound preparation to lead optimization, providing a roadmap for the systematic evaluation of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride as a potential therapeutic agent.
Conclusion
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is a compound with well-defined physicochemical properties and established applications in the cosmetics industry. However, its structural similarity to known bioactive molecules, particularly kinase inhibitors and ion channel modulators, suggests that it may have untapped potential in the field of drug discovery. The information and proposed experimental workflows in this guide are intended to provide a foundation for researchers and scientists to further investigate the pharmacological properties of this and related compounds. Further studies are warranted to explore its biological activities and potential therapeutic applications.
